

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Lenacapavir

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Compound of Interest

Compound Name: *Lenacapavir*

Cat. No.: *B1654289*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **lenacapavir**, a first-in-class HIV-1 capsid inhibitor.^{[1][2]} Detailed protocols for key experiments are included to facilitate the study and application of this long-acting antiretroviral agent.

Introduction to Lenacapavir

Lenacapavir is a potent, long-acting antiretroviral medication used for the treatment and prevention of HIV-1 infection.^[1] Its novel mechanism of action targets the HIV-1 capsid at multiple stages of the viral lifecycle, making it effective against multidrug-resistant strains.^{[2][3]}

Lenacapavir is approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection in combination with other antiretrovirals.^{[3][4]} It is administered via subcutaneous injection, offering a long-acting therapeutic option.^[1]

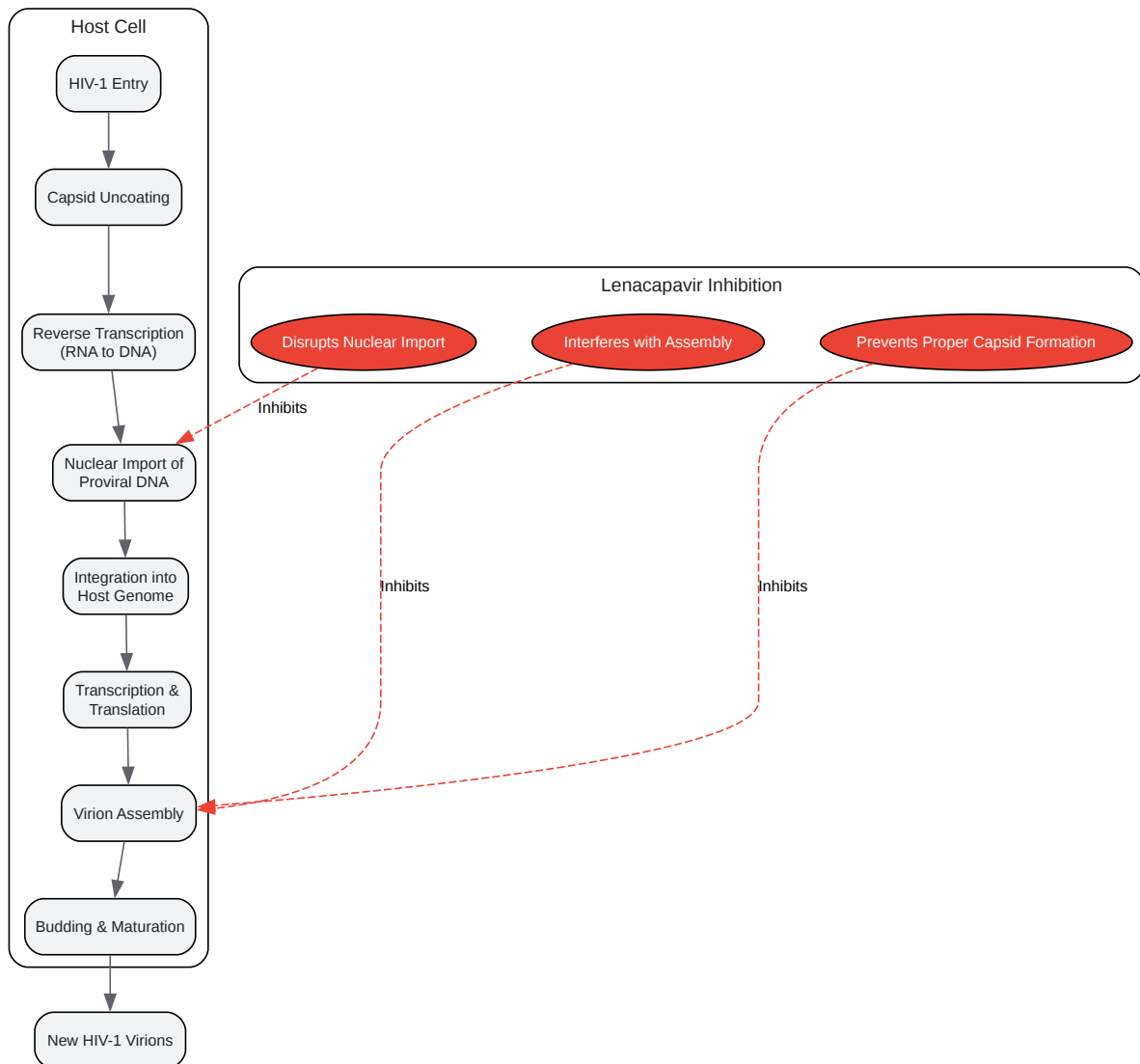
Mechanism of Action

Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) throughout the viral lifecycle.^{[1][3]} The HIV-1 capsid is a protein shell that protects the viral genome and is crucial for several steps of replication.^[3]

Key inhibitory actions of **lenacapavir** include:

- Nuclear Transport: **Lenacapavir** binds to the interface between capsid subunits, stabilizing the capsid core.[1][5] This hyper-stabilization leads to premature breakage of the capsid in the cytoplasm, preventing the viral DNA from successfully entering the host cell nucleus.[5]
- Virus Assembly and Release: By interfering with Gag/Gag-Pol polyprotein processing, **lenacapavir** reduces the production of capsid protein subunits.[2]
- Capsid Core Formation: The drug disrupts the normal rate of capsid subunit association, leading to the formation of malformed capsids.[2][5]

Recent studies suggest that **lenacapavir**'s primary mechanism is inducing a "brittle" capsid that ruptures prematurely, rather than simply "locking" the virus inside.[5]



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Caption: **Lenacapavir's** multi-stage inhibition of the HIV-1 lifecycle.

Pharmacokinetic Properties

Lenacapavir exhibits a unique pharmacokinetic profile characterized by its long half-life, allowing for infrequent dosing.[4]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **lenacapavir** from various studies.

Table 1: Single-Dose Oral and Subcutaneous **Lenacapavir** in Healthy Volunteers

Parameter	Oral Administration	Subcutaneous Administration
Dose Range	50 - 1800 mg	30 - 450 mg
Bioavailability	6-10%	Complete absorption
Tmax (Median)	4 hours	77-84 days
Half-life (t1/2)	10-12 days	8-12 weeks
Dose Proportionality	Non-linear, less than dose-proportional	Dose-proportional (309-927 mg)
Food Effect	Negligible (low-fat meal)	Not applicable

Source:[2][6]

Table 2: **Lenacapavir** Pharmacokinetics in Heavily Treatment-Experienced HIV-1 Patients

Parameter	Value
Steady State Volume of Distribution (Vd/F)	976 L
Plasma Protein Binding	~99.8%
Metabolism	Primarily via CYP3A and UGT1A1
Excretion	76% in feces (33% as intact drug)
Renal Elimination	Negligible

Source:[2][4][6]

Table 3: **Lenacapavir** Dosing Strategies and Target Concentrations

Dosing Strategy	Target Plasma Concentration	Notes
Oral Lead-in + SC Injection	>15.5 ng/mL (4x protein-adjusted IC90)	Standard regimen involves oral doses on days 1, 2, and 8, followed by a subcutaneous injection on day 15.[7]
Simplified Dosing	>15.5 ng/mL (4x protein-adjusted IC90)	An investigational simplified regimen combines oral and subcutaneous doses on day 1, with a second oral dose on day 2.[7]
Oral Bridging	Maintained virologic suppression	300 mg oral lenacapavir once weekly can be used if subcutaneous dosing is interrupted.[8]

Source:[7][8]

Pharmacodynamic Properties

Lenacapavir demonstrates potent antiviral activity at picomolar concentrations.

In Vitro Antiviral Activity

 Table 4: In Vitro Efficacy of **Lenacapavir**

Parameter	Value	Cell Lines
EC50	~12-314 pM	Variety of cell lines
EC95	5.8 ng/mL (preventive concentration)	-

 Source:[\[4\]](#)[\[9\]](#)

Clinical Efficacy

Table 5: Clinical Trial Efficacy Data

Trial	Population	Key Finding
Phase 1b (Monotherapy)	Treatment-naive HIV-1 infected patients	Mean maximum log ₁₀ reduction in HIV-1 RNA of 1.35-2.20 by day 9 post-injection. [4]
CAPELLA (Phase 2/3)	Heavily treatment-experienced adults with MDR HIV-1	82% of participants achieved HIV-1 RNA suppression after 2 years with lenacapavir + optimized background regimen. [10]
PURPOSE 1 (Phase 3 PrEP)	Cisgender women	100% efficacy in preventing HIV infection. [11] [12] [13]
PURPOSE 2 (Phase 3 PrEP)	-	99.9% of participants did not acquire HIV; demonstrated superiority over daily oral Truvada. [14] [15]

 Source:[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Resistance Profile

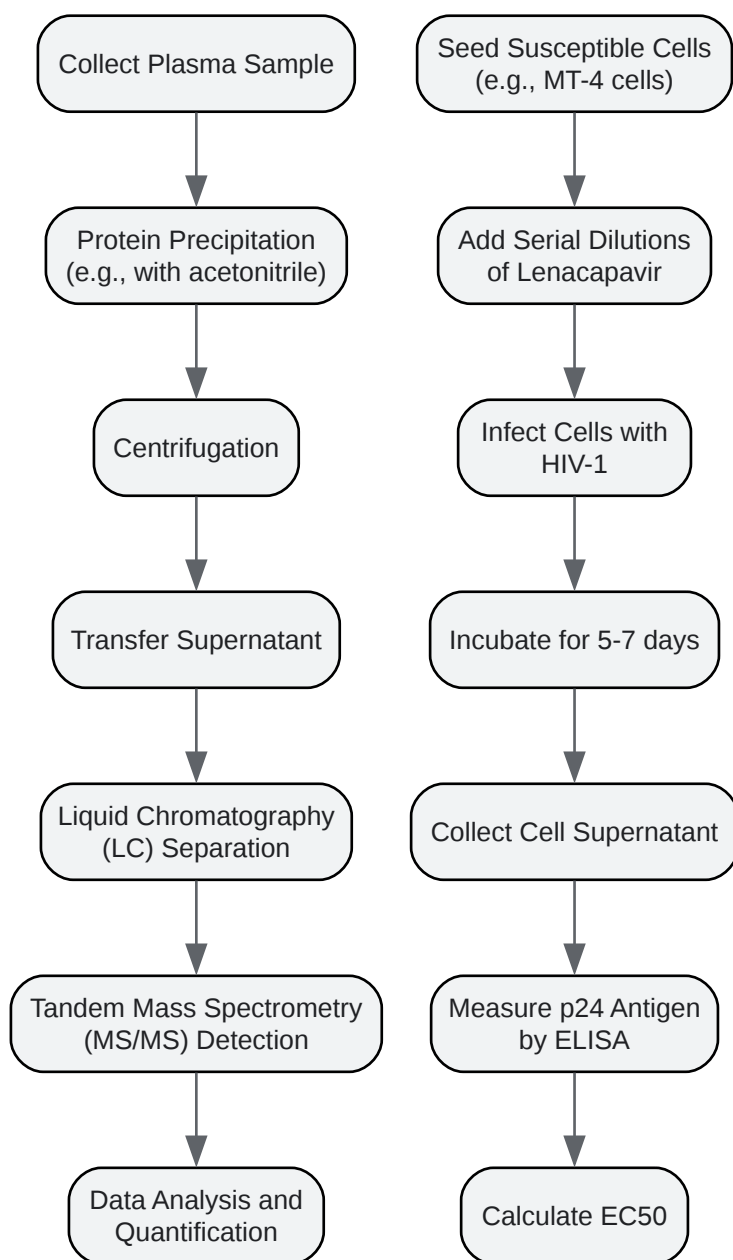
While **lenacapavir** is effective against virus with resistance to other antiretroviral classes, resistance to **lenacapavir** can emerge, particularly in the context of functional monotherapy.[\[1\]](#)
[\[10\]](#)

- Key Resistance-Associated Mutations (RAMs): M66I, Q67H, K70N, N74D/S, T107N.[\[10\]](#)[\[16\]](#)
- The Q67H mutation has been observed to emerge at low **lenacapavir** concentrations.[\[17\]](#)
- Some RAMs, like M66I, can lead to a significant reduction in susceptibility.[\[16\]](#)
- There is no cross-resistance with other approved antiretroviral classes.[\[16\]](#)[\[18\]](#)

Experimental Protocols

Quantification of Lenacapavir in Plasma

This protocol outlines a general method for determining **lenacapavir** concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method cited in clinical trial protocols.



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